4-Chlorophenyl 4-propylcyclohexane-1-carboxylate
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Overview
Description
4-Chlorophenyl 4-propylcyclohexane-1-carboxylate is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound features a cyclohexane ring substituted with a 4-chlorophenyl group and a 4-propyl group, along with a carboxylate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-propylcyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through various methods, including the hydrogenation of benzene or the cyclization of linear alkanes.
Substitution Reactions:
Carboxylation: The carboxylate group can be introduced through carboxylation reactions, such as the reaction of the substituted cyclohexane with carbon dioxide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated control systems, and purification steps such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-propylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) can be used in substitution reactions.
Major Products
Oxidation: Products may include 4-chlorophenyl 4-propylcyclohexanone or 4-chlorophenyl 4-propylcyclohexane-1-carboxylic acid.
Reduction: Products may include 4-chlorophenyl 4-propylcyclohexanol or 4-chlorophenyl 4-propylcyclohexane.
Substitution: Products depend on the nucleophile used, such as 4-hydroxyphenyl 4-propylcyclohexane-1-carboxylate.
Scientific Research Applications
4-Chlorophenyl 4-propylcyclohexane-1-carboxylate has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-propylcyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 4-methylcyclohexane-1-carboxylate
- 4-Chlorophenyl 4-ethylcyclohexane-1-carboxylate
- 4-Chlorophenyl 4-butylcyclohexane-1-carboxylate
Uniqueness
4-Chlorophenyl 4-propylcyclohexane-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
(4-chlorophenyl) 4-propylcyclohexane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21ClO2/c1-2-3-12-4-6-13(7-5-12)16(18)19-15-10-8-14(17)9-11-15/h8-13H,2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXTGRGUJQPDCGL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C(=O)OC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30840294 |
Source
|
Record name | 4-Chlorophenyl 4-propylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30840294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80731-57-3 |
Source
|
Record name | 4-Chlorophenyl 4-propylcyclohexane-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30840294 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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